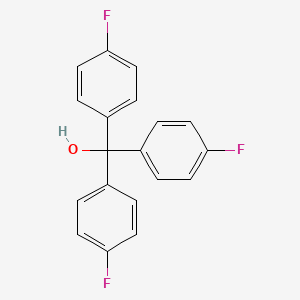

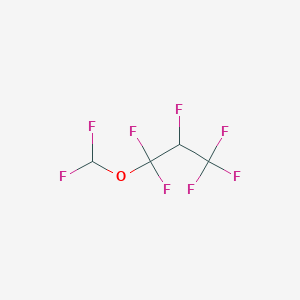

![molecular formula C12H14F3N3O2 B1303474 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS No. 646455-48-3](/img/structure/B1303474.png)

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

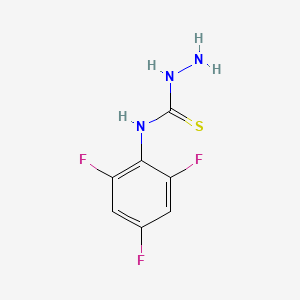

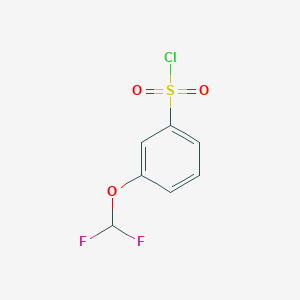

The compound "1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane" is a derivative of 1,4-diazepane, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The structure of 1,4-diazepane derivatives has been of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives can be achieved through multicomponent reactions involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. A user-friendly and stereoselective one-pot synthesis method has been described, which is solvent- and catalyst-free, indicating an efficient and environmentally friendly approach to these compounds .

Molecular Structure Analysis

The molecular structure of 1,4-diazepane derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine shows that the seven-membered ring adopts a chair conformation, and the phenyl rings do not interact closely due to the extended conformation of the molecule. This structure is stabilized by short contacts between C=H groups and nitrogen atoms, as well as van der Waals interactions .

Chemical Reactions Analysis

The reactivity of 1,4-diazepane derivatives includes their ability to couple with diazonium salts, leading to the formation of triazenes and bis-triazenes. These reactions have been characterized by various spectroscopic methods, confirming the successful synthesis of these derivatives .

Physical and Chemical Properties Analysis

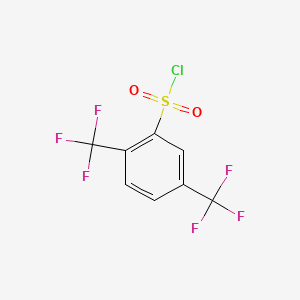

The physical and chemical properties of 1,4-diazepane derivatives are influenced by their molecular structure. The derivatives are generally stable crystalline solids or oils and have been characterized by NMR, IR spectroscopy, and mass spectrometry. The crystal and molecular structures of these compounds provide insights into their stability and reactivity. For example, the presence of a trifluoromethyl group can significantly affect the electronic properties and stability of the molecule .

Aplicaciones Científicas De Investigación

1. Derivatization of Amino Acids

- Application Summary: The structure of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, a compound similar to the one you mentioned, was used as a suitable reagent for the derivatization of free amino acids in fermented kombucha beverages .

- Methods of Application: The study proposed a convenient, simple, and “more green” procedure of the synthesis of amino acid derivatives, assisted by microwave energy, followed by chromatographic determination .

- Results: The proposed microwave-assisted derivatization procedure prior to HPLC analyses allows for a significant time reduction and the limitation of using organic reagents .

2. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries .

- Methods of Application: The synthesis and applications of TFMP and its derivatives have been reviewed in the context of their use in the protection of crops from pests .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Propiedades

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQDZRJYNUBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381436 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |

CAS RN |

646455-48-3 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.